molecular formula C11H14O3 B8709865 Benzenemethanol, 2-hydroxy-3-methoxy-5-(2-propenyl)- CAS No. 110057-59-5

Benzenemethanol, 2-hydroxy-3-methoxy-5-(2-propenyl)-

Cat. No.: B8709865
CAS No.: 110057-59-5
M. Wt: 194.23 g/mol
InChI Key: MXPITHLONSQYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 2-hydroxy-3-methoxy-5-(2-propenyl)- is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 2-hydroxy-3-methoxy-5-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 2-hydroxy-3-methoxy-5-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110057-59-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methoxy-4-prop-2-enylphenol

InChI

InChI=1S/C11H14O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-6,12-13H,1,4,7H2,2H3

InChI Key

MXPITHLONSQYCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CO)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 liter round bottom flask equipped with nitrogen inlet and magnetic stirrer was dissolved eugenol, 99% (Alfa Aesar) in a solution comprised of 286 g NaOH in 1.2 L water at 0° C. A solution of formaldehyde (828 g, 10.2 mol), 37 wt. % solution in water, A.C.S. reagent (Sigma-Aldrich) was added dropwise to the stirring solution. The mixture was stirred under nitrogen at ambient temperature for 4 hours and then 55° C. for 20 h. The reaction mixture was poured into 1 L ethyl acetate and washed with 1 N HCl and deionized water. The crude product containing ˜30 mol % unreacted eugenol was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
286 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
828 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.